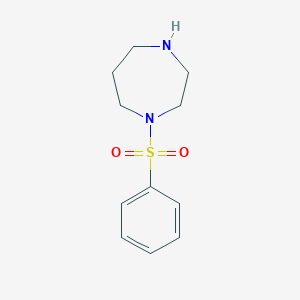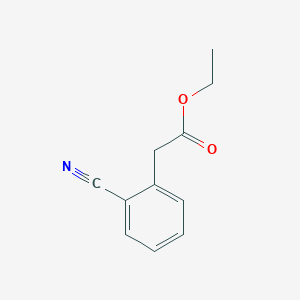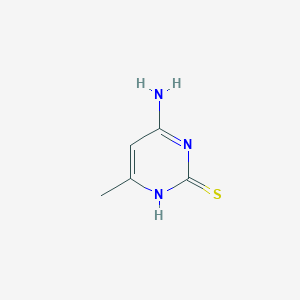
2-(Tritylamino)thiazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tritylamino)thiazole-4-carbaldehyde, also known as TTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(Tritylamino)thiazole-4-carbaldehyde is not well understood, but it is believed to act as an inhibitor of protein tyrosine phosphatases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of protein tyrosine phosphatases, leading to changes in cellular signaling pathways. In vivo studies have shown that this compound can reduce blood glucose levels in diabetic mice, suggesting its potential as a therapeutic agent for diabetes.
实验室实验的优点和局限性
2-(Tritylamino)thiazole-4-carbaldehyde has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of other compounds. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-(Tritylamino)thiazole-4-carbaldehyde. One area of interest is the development of this compound derivatives with improved solubility and bioactivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for diseases such as cancer and diabetes. Additionally, this compound's potential as a precursor for the synthesis of metal-organic frameworks could be further explored.
科学研究应用
2-(Tritylamino)thiazole-4-carbaldehyde has been studied for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds, such as 2-(tritylamino)thiazole-4-carboxylic acid methyl ester. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate, particularly as an inhibitor of protein tyrosine phosphatases. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
属性
| 126533-39-9 | |
分子式 |
C23H18N2OS |
分子量 |
370.5 g/mol |
IUPAC 名称 |
2-(tritylamino)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C23H18N2OS/c26-16-21-17-27-22(24-21)25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,24,25) |
InChI 键 |
WFPRLGPTHSVAQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |
同义词 |
2-(tritylaMino)thiazole-4-carbaldehyde |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

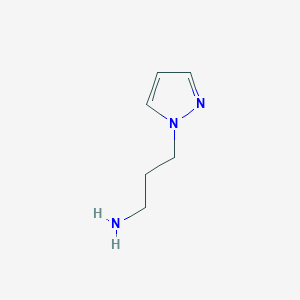
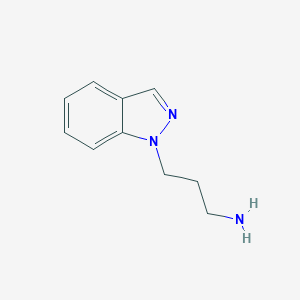
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)

